2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide
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Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide is a chemical compound that has been widely used in scientific research due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Agents : Novel derivatives, including 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds have shown promising activities, highlighting the potential of these derivatives in antimicrobial applications (Debnath & Ganguly, 2015).
Chemically Induced Dimerization
- Enzyme Inhibition : A series of bis-indole compounds have been designed and synthesized, showing improved inhibition activities against human nonpancreatic secretory phospholipase A2. These compounds not only inhibit the enzyme but also promote its dimerization, offering a novel approach for designing regulatory inhibitors (Zhou et al., 2008).
Anti-inflammatory Applications
- Zinc Indomethacin Complexes : Research into Zn(II) indomethacin complexes has shown the formation of both monomeric and dimeric complexes, with potential anti-inflammatory applications. These complexes exhibit unique binding modes and have been structurally characterized, providing insights into their potential therapeutic use (Zhou et al., 2000).
Antioxidant Properties
- Radical-Induced Oxidation Protection : Indole derivatives, including 2,3-dimethylindole and its alkyl-substituted forms, have been evaluated for their antioxidant properties. These compounds demonstrated the ability to protect erythrocytes and DNA against oxidation induced by radical initiators, with structural features like cyclohexyl and methoxy substituents enhancing antioxidant activity (Zhao & Liu, 2009).
Cannabinoid Receptor Ligands
- Cannabinoid Receptor Type 2 Ligands : A study synthesized a series of indol-3-yl-oxoacetamides, with the fluorinated derivative showing potent and selective binding to the CB2 receptor. This research underscores the potential of these compounds in developing treatments targeting the cannabinoid system (Moldovan et al., 2017).
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(9-21-4)17-16(20)15(19)14-11(2)18(3)13-8-6-5-7-12(13)14/h5-8,10H,9H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFOCCHJRWKYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC(C)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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